(s,s)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride
Overview
Description
(s,s)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2 and its molecular weight is 289.2. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis . Another compound, amifampridine, which is a quaternary ammonium compound, blocks presynaptic potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations .
Mode of Action
Similar compounds like amifampridine block presynaptic potassium channels, which subsequently prolongs the action potential and increases presynaptic calcium concentrations .
Biochemical Pathways
Related compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to inhibit the fibroblast growth factor receptor (fgfr) signaling pathway . Another compound, amifampridine, affects the neuromuscular junction by increasing the release of acetylcholine .
Pharmacokinetics
Similar compounds like betahistine have been reported to have a bioavailability of 93–100% . Another compound, amifampridine, has been reported to have a half-life of 2.5 hours .
Result of Action
Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to inhibit cell proliferation and induce apoptosis .
Action Environment
Similar compounds like azopyridine have been reported to be responsive to changes in ph and have the ability to form hydrogen- and halogen-bonds .
Properties
IUPAC Name |
(4aS,7aS)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16;;/h1-3,5-6,13-15H,4,7-11H2;2*1H/t13-,14+;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEITIKFRLCEDL-WICJZZOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)CC3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)CC3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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